Lysosulfatide

Immunology NKT Cell Activation Lipid Antigen Presentation

Lysosulfatide is the definitive reagent for maximal CD1d-restricted type II NKT cell activation, demonstrating superior potency over C24:1, C18:1, C24:0, and hydroxylated sulfatide isoforms. Its distinctive chromatographic (anomalous TLC Rf values) and mass spectrometric (diagnostic m/z 462 fragment) signatures make it an indispensable reference standard for lipidomics method development. As a clinically validated biomarker for metachromatic leukodystrophy (MLD), with CSF concentrations correlating with motor function decline, it is critical for translational research. Choose this high-purity material to ensure reproducibility in sphingolipid signaling, immunology, and lysosomal storage disorder studies.

Molecular Formula C24H47NO10S
Molecular Weight 541.7 g/mol
Cat. No. B1235030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysosulfatide
Synonymslysosulfatide
psychosine-3'-sulfate este
Molecular FormulaC24H47NO10S
Molecular Weight541.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)N)O
InChIInChI=1S/C24H47NO10S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-33-24-22(29)23(35-36(30,31)32)21(28)20(16-26)34-24/h14-15,18-24,26-29H,2-13,16-17,25H2,1H3,(H,30,31,32)/b15-14+/t18-,19+,20+,21-,22+,23-,24+/m0/s1
InChIKeyBXSULSOCJNTUJS-YTBMLWRQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lysosulfatide Technical Specifications and Procurement Classification


Lysosulfatide (C₂₄H₄₇NO₁₀S, average molecular weight 541.7 g/mol) is the deacylated derivative of sulfatide, classified as a glycosphingolipid [1]. Structurally, it comprises a sulfated galactose moiety (sulfate ester at the C-3 position) glycosidically linked to a sphingosine base lacking the N-linked fatty acid characteristic of sulfatide [2]. This deacylation confers distinct physicochemical and biological properties that differentiate it from its parent lipid class. Lysosulfatide is a critical biomarker in metachromatic leukodystrophy (MLD) and serves as a specialized research reagent for lipidomics, immunology, and lysosomal storage disorder investigations [3].

Why Lysosulfatide Cannot Be Interchanged with Sulfatide or Other Lysosphingolipid Analogs


Lysosulfatide is not functionally equivalent to sulfatide or other lysosphingolipids. The absence of the N-linked fatty acid in lysosulfatide, which distinguishes it from sulfatide, is the primary determinant of its differential biological activity and analytical behavior [1]. Direct comparisons reveal that lysosulfatide exhibits anomalous Rf-values in TLC compared to galactopsychosine and glucopsychosine [2]. Furthermore, it is the most potent activator among sulfatide isoforms for CD1d-restricted type II NKT cells, with superior stimulatory capacity compared to C24:1, C18:1, C24:0, and hydroxylated sulfatide isoforms [3]. These differences preclude simple interchangeability in research and analytical contexts.

Quantitative Differentiation of Lysosulfatide Against Sulfatide and Related Analogs


Lysosulfatide Exhibits Superior Potency in Activating CD1d-Restricted NKT Cells

In a direct comparative analysis of sulfatide isoforms, lysosulfatide (lacking a fatty acid) was identified as the most potent activator of CD1d-restricted type II NKT hybridoma cells [1]. The study assessed the stimulatory capacity of various sulfatide isoforms, including physiologically relevant C24:1 and C24:0, as well as C18:1 and hydroxylated variants. The data indicate that any modification to the fatty acid chain—shortening, saturation, or hydroxylation—results in reduced stimulatory capacity, with lysosulfatide demonstrating the highest activity [1].

Immunology NKT Cell Activation Lipid Antigen Presentation

Anomalous Chromatographic Mobility Distinguishes Lysosulfatide from Glucopsychosine and Galactopsychosine

Thin-layer chromatography (TLC) analysis revealed that lysosulfatide exhibits anomalous Rf-values compared to the related lysosphingolipids glucopsychosine and galactopsychosine when developed with neutral, acidic, and alkaline solvent systems [1]. This aberrant migration behavior is attributed to the presence of oppositely charged sulfate and amino groups within the lysosulfatide molecule, which creates a zwitterionic character not present in the comparator lysosphingolipids [1].

Analytical Chemistry Thin-Layer Chromatography Lipid Characterization

Lysosulfatide NMR Chemical Shifts Confirm Structural Differences from Galactopsychosine

¹³C-NMR spectroscopy provided quantitative evidence of the structural differences between lysosulfatide and galactopsychosine. The largest difference in chemical shift for the galactose ring carbons was observed at the C-3 position, which exhibited a significant downfield shift in lysosulfatide relative to galactopsychosine [1]. Furthermore, the ¹³C-NMR signals for carbons C-1, C-2, C-3, C-4, and C-5 of the sphingosine moiety showed significantly different chemical shifts between the two compounds, with the absolute difference (|Δδ|) following the order C-1 > C-3 > C-5 [1]. This pattern suggests a distinct zigzag conformation of the sphingosine chain in lysosulfatide, driven by an intramolecular interaction between the sulfate group and the amino group [1].

Structural Biology NMR Spectroscopy Lipid Conformation

Mass Spectrometry Fragmentation Pattern Differentiates Lysosulfatide from Sulfatide

Fast atom bombardment mass spectrometry (FAB-MS) revealed distinct fragmentation patterns for lysosulfatide that differentiate it from sulfatide. In negative ion mode, lysosulfatide showed a pseudo molecular ion (M-H)⁻ peak at m/z 540 and a sulfate ion peak at m/z 97 [1]. In positive ion mode, it produced not only the pseudo molecular ion (M+H)⁺ peak at m/z 542, but also major peaks corresponding to protonated psychosine at m/z 462 and fragment ions of dehydrated sphingosine at m/z 282 and 264 [1]. This diagnostic fragmentation pattern, particularly the prominent psychosine peak at m/z 462, is a direct consequence of the absence of the N-linked fatty acid and provides a reliable spectral fingerprint for identification and quantification [1].

Mass Spectrometry Lipidomics Analytical Validation

Validated Research Applications for Lysosulfatide Based on Quantitative Evidence


CD1d-Restricted NKT Cell Activation Studies

Lysosulfatide is the optimal reagent for experiments requiring maximal activation of CD1d-restricted type II NKT cells. As the most potent sulfatide isoform, it should be prioritized over C24:1, C18:1, C24:0, or hydroxylated sulfatide variants, which exhibit reduced or abolished stimulatory capacity [1]. This application is directly supported by head-to-head comparative data demonstrating lysosulfatide's superior potency [1].

Analytical Method Development and Lipidomics Profiling

Lysosulfatide's unique chromatographic (anomalous TLC Rf-values vs. glucopsychosine and galactopsychosine) and mass spectrometric (diagnostic m/z 462 fragment) properties make it an essential reference standard for developing and validating analytical methods [2][3]. Its distinct behavior enables accurate identification and quantification in lipidomics studies, particularly when differentiating lysosulfatide from sulfatide and other lysosphingolipids in complex biological samples.

Metachromatic Leukodystrophy (MLD) Biomarker Research

Lysosulfatide is a validated biomarker for MLD, with established LC-MS/MS assays demonstrating significantly elevated concentrations in CSF of MLD patients compared to healthy controls (p < 0.0001), and a correlation between higher lysosulfatide levels and worse motor function (p = 0.0034) [4]. Its utility is further supported by quantitative accumulation data in MLD patient tissues, where levels reach 223–1,172 pmol/mg protein in cerebral white matter versus 9–35 pmol/mg protein in controls [5].

Structural Biology and Conformational Analysis

The ¹³C-NMR chemical shift differences between lysosulfatide and galactopsychosine, particularly the large downfield shift at the galactose C-3 position and the unique sphingosine carbon shift pattern (|Δδ|: C-1 > C-3 > C-5), confirm a distinct zigzag conformation driven by intramolecular sulfate-amino group interactions [2]. This makes lysosulfatide a valuable model compound for studying the relationship between lipid conformation and biological function, a property not shared by non-sulfated analogs.

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